

Technical Guide: Safety and Handling of 2-(Trifluoromethyl)thioxanthen-9-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Trifluoromethyl)thioxanthen-9-one

Cat. No.: B139428

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for **2-(Trifluoromethyl)thioxanthen-9-one** (CAS No. 1693-28-3). The information is compiled from various safety data sheets and relevant scientific literature to ensure a high standard of accuracy and detail for laboratory and research applications.

Chemical and Physical Properties

2-(Trifluoromethyl)thioxanthen-9-one is a fluorinated heterocyclic building block used as a synthesis intermediate, notably for photosensitizers in photoredox catalytic reactions and in the development of Organic Light Emitting Diodes (OLEDs).^{[1][2]} It is a key intermediate in the synthesis of the antipsychotic drug Flupenthixol Hydrochloride.^[3]

Property	Value	Source
Chemical Formula	<chem>C14H7F3OS</chem>	[4]
Molecular Weight	280.26 g/mol	[1] [2] [5]
Appearance	White to very pale yellow or greyish yellow solid powder/crystal	[6] [4]
Melting Point	147-151 °C	[1] [6]
Purity	>98.0% (GC)	[4]
Solubility	No data available for water and other common solvents.	[6]
Stability	Air sensitive. Light sensitive.	[7] [8]

Hazard Identification and Classification

GHS Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), **2-(Trifluoromethyl)thioxanthen-9-one** is classified as:

- Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[\[6\]](#)[\[7\]](#)
- Skin Irritation (Category 2), H315: Causes skin irritation.[\[5\]](#)
- Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.[\[5\]](#)
- Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation, H335: May cause respiratory irritation.[\[5\]](#)[\[9\]](#)

Some suppliers do not classify the substance under Regulation (EC) No 1272/2008.[\[4\]](#)

Hazard Pictograms:

- GHS07: Exclamation Mark[\[6\]](#)

Signal Word:

- Warning[6][7]

Hazard Statements:

- H302: Harmful if swallowed.[6][7]
- H315: Causes skin irritation.[5]
- H319: Causes serious eye irritation.[5]
- H335: May cause respiratory irritation.[5][9]

Precautionary Statements:

- Prevention:
 - P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5]
 - P264: Wash face, hands and any exposed skin thoroughly after handling.[7][10]
 - P270: Do not eat, drink or smoke when using this product.[10]
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]
- Response:
 - P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[6]
 - P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5]
 - P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]
 - P312: Call a POISON CENTER or doctor if you feel unwell.[7]
- Storage:

- P405: Store locked up.[5]
- Disposal:
 - P501: Dispose of contents/container to an approved waste disposal plant.[5][10]

Safety and Handling Precautions

Engineering Controls:

- Use only in a well-ventilated area, preferably in a chemical fume hood.[6]
- Ensure adequate ventilation and/or exhaust systems are in place.[6]
- A washing facility, including an eyewash station and safety shower, should be readily available.[4]

Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear approved safety glasses with side shields or a face shield (EN166).[6][4][5]
- Hand Protection: Handle with compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and removed using a proper technique to avoid skin contact.[6][4][5]
- Skin and Body Protection: Wear protective clothing, such as a lab coat. Long-sleeved clothing is recommended.[4][7]
- Respiratory Protection: For operations that may generate dust, use a full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges as a backup to engineering controls.[6] A dust respirator is recommended.[4]

Hygiene Measures:

- Keep away from food, drink, and animal feeding stuffs.[6][7]
- Wash hands thoroughly after handling, before breaks, and at the end of the workday.[6][4][5]

- Remove and wash contaminated clothing before reuse.[7]

Emergency Procedures

First Aid Measures:

- If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Get medical advice/attention if you feel unwell.[6][4][5][10]
- In Case of Skin Contact: Rinse the skin with water. If skin irritation occurs, get medical advice/attention.[6][4][5][10]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6][4][5][10]
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[6][5][7][10]

Fire-Fighting Measures:

- Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use extinguishing media appropriate for the surrounding fire.[6][5]
- Specific Hazards: Hazardous combustion products include carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides, and hydrogen fluoride.[7][10]
- Protective Equipment: Firefighters should wear complete protective clothing, including a self-contained breathing apparatus (SCBA).[6]

Accidental Release Measures:

- Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation and breathing dust, vapors, mist, or gas. Evacuate personnel to safe areas.[5][7]
- Environmental Precautions: Should not be released into the environment. Prevent the product from entering drains.[5][7]

- Methods for Cleaning Up: Sweep up the spilled substance and shovel it into suitable, closed containers for disposal. Avoid creating dust. Use vacuum equipment where practicable.[6][5]
[7]

Storage and Disposal

Storage:

- Keep the container tightly closed in a dry and well-ventilated place.[4]
- Store locked up.[5]
- The substance is light and air-sensitive; protect from light and air.[7][8]

Disposal:

- Dispose of contents and container in accordance with local, state, or national legislation.[6]
[5][10]

Experimental Protocols

2-(Trifluoromethyl)thioxanthen-9-one is a crucial intermediate in the synthesis of Flupenthixol, an antipsychotic medication. The following protocols are based on documented synthetic routes.

Synthesis of 2-(Trifluoromethyl)-9-allyl-9-thioxanthene alcohol (Intermediate for Flupenthixol)

This reaction involves the nucleophilic addition of an allyl group to the carbonyl carbon of **2-(Trifluoromethyl)thioxanthen-9-one**. This can be achieved via a Grignard or Barbier reaction.

Method 1: Barbier Reaction using Zinc Powder

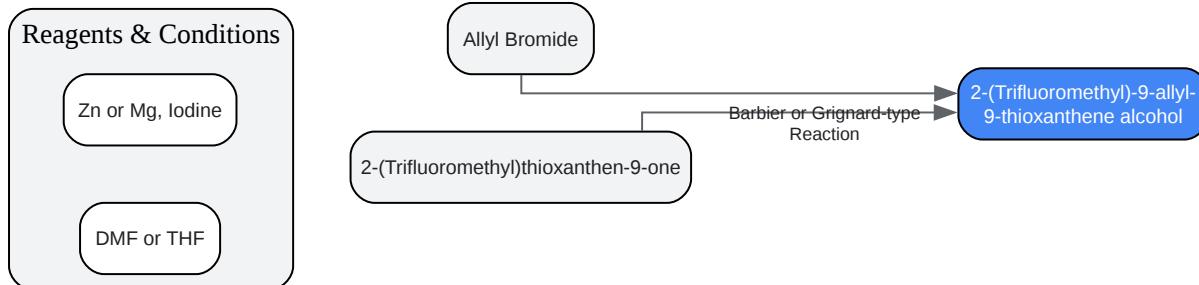
- Reactants and Reagents:
 - **2-(Trifluoromethyl)thioxanthen-9-one**
 - Zinc powder

- Iodine (as an activator)
- Allyl bromide
- Dimethylformamide (DMF) (solvent)
- 20% aqueous ammonium chloride solution
- Dichloromethane (for extraction)
- Procedure:
 - Dissolve 100g of **2-(Trifluoromethyl)thioxanthen-9-one** in 600ml of dimethylformamide in a suitable reaction vessel.
 - Stir the solution at 20-30°C.
 - Add 72g of zinc powder and 1g of iodine to the stirring solution.
 - Slowly add 90g of allyl bromide dropwise to the reaction mixture, maintaining the temperature at 20-30°C.
 - Allow the reaction to proceed for 1.5-2 hours at 20-30°C.
 - After the reaction is complete, cool the reaction liquid.
 - Quench the reaction by adding 1000ml of 20% aqueous ammonium chloride solution and stir for 10 minutes.
 - Filter any insoluble materials.
 - Extract the filtrate twice with 500ml of dichloromethane each time.
 - Combine the organic layers and wash with 200ml of water.
 - Separate the organic layer, dry it over a suitable drying agent (e.g., anhydrous sodium sulfate), and filter.

- Concentrate the filtrate under reduced pressure to remove the solvent, yielding 2-(trifluoromethyl)-9-allyl-9-thioxanthene alcohol as a light brown oily matter.[6]

Method 2: Grignard-type Reaction using Magnesium Powder

- Reactants and Reagents:


- **2-(Trifluoromethyl)thioxanthen-9-one**
- Magnesium powder
- Iodine (as an activator)
- Allyl bromide
- Dimethylformamide (DMF) or Tetrahydrofuran (THF) (solvent)
- 20% aqueous ammonium chloride solution
- Dichloromethane (for extraction)

- Procedure:

- Dissolve 100g of **2-(Trifluoromethyl)thioxanthen-9-one** in 600ml of the chosen solvent (DMF or THF).
- Stir the solution at 20-30°C.
- Add 26g of magnesium powder and 1g of iodine.
- Add 90g of allyl bromide dropwise, maintaining the temperature at 20-30°C.
- Let the reaction proceed for 1.5-2 hours.
- Follow the same quenching, extraction, and purification steps as described in Method 1.[6]

Logical Relationships and Experimental Workflows

The primary documented experimental workflow for **2-(Trifluoromethyl)thioxanthen-9-one** is its conversion to a key intermediate for the synthesis of Flupenthixol. The following diagram illustrates this initial synthetic step.

[Click to download full resolution via product page](#)

Caption: Synthesis of a Flupenthixol intermediate.

This guide is intended for use by qualified individuals trained in handling hazardous chemicals. Always refer to the most current Safety Data Sheet (SDS) provided by your supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of Flupentixol Decanoate [cjph.com.cn]
- 2. ossila.com [ossila.com]
- 3. CN102321069A - Preparation method of 2-trifluoromethylthioxanthone - Google Patents [patents.google.com]
- 4. Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]
- 6. CN102786511B - Improved method for preparing fupentixol dihydrochloride intermediate - Google Patents [patents.google.com]
- 7. Synthesis of Flupenthixol Dihydrochloride [cjph.com.cn]
- 8. mdpi.com [mdpi.com]
- 9. jopcr.com [jopcr.com]
- 10. CN102786511A - Improved method for preparing fupentixol dihydrochloride intermediate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Safety and Handling of 2-(Trifluoromethyl)thioxanthen-9-one]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b139428#2-trifluoromethyl-thioxanthen-9-one-safety-and-handling-precautions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com